N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H23FN4O4S and its molecular weight is 470.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of Derivatives : A study by Achugatla, Ghashang, and Guhanathan (2017) reported the synthesis and characterization of benzamide derivatives similar to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These compounds were characterized using techniques such as NMR, FT-IR, and LC-MS analysis (Achugatla, Ghashang, & Guhanathan, 2017).
Biological Activities
Melanoma Cytotoxicity : Wolf et al. (2004) explored the use of radioiodinated N-(2-(diethylamino)ethyl)benzamides, which are structurally related to the compound , as selective agents for melanotic melanoma in nuclear medicine. These derivatives showed enhanced toxicity against melanoma cells (Wolf et al., 2004).
Anticonvulsant Activity : Obniska et al. (2015) synthesized and evaluated pyrrolidin-1-yl-acetamides for anticonvulsant activity. They found significant analgesic activity in some compounds, suggesting potential therapeutic applications for similar benzamide derivatives (Obniska et al., 2015).
Anticancer Activity : Research by Mehvish and Kumar (2022) on 3(2h)-one pyridazinone derivatives, structurally related to the compound , demonstrated potent antioxidant activity, suggesting potential for anticancer applications (Mehvish & Kumar, 2022).
Aminopeptidase Inhibition for Cancer Therapy : Lee et al. (2020) investigated hydroxamic acid analogues of a structurally related compound as aminopeptidase N inhibitors, indicating potential for cancer therapy (Lee et al., 2020).
Cardiotonic Agents : Wang et al. (2008) synthesized 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, which are related to the compound , and assessed them for cardiotonic activities, indicating potential use in heart failure treatment (Wang et al., 2008).
Mechanisms of Action and Molecular Docking
Mechanism of Action Studies : Raffa et al. (2019) synthesized benzamide derivatives and investigated their mechanisms of action in cancer pathways. These studies provide insights into the molecular interactions of similar compounds (Raffa et al., 2019).
Molecular Docking for Antimicrobial Activity : Flefel et al. (2018) conducted molecular docking screenings for novel pyridine derivatives to explore their binding energies on target proteins, indicating potential antimicrobial activities (Flefel et al., 2018).
properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S/c24-19-7-3-17(4-8-19)21-11-12-22(27-26-21)32-16-13-25-23(29)18-5-9-20(10-6-18)33(30,31)28-14-1-2-15-28/h3-12H,1-2,13-16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSTZHAJSSUYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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